(2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

Catalog No.
S13781467
CAS No.
M.F
C9H18N2O5
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}...

Product Name

(2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

IUPAC Name

(2S)-4-aminooxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H18N2O5

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C9H18N2O5/c1-9(2,3)16-8(14)11-6(7(12)13)4-5-15-10/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1

InChI Key

RMQIWSRPEPBAGO-LURJTMIESA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCON)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCON)C(=O)O

(2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, with the CAS number 881846-33-9, is a synthetic amino acid derivative characterized by its unique structural features. The molecular formula is C9H18N2O5C_9H_{18}N_2O_5 and it has a molecular weight of 234.25 g/mol. The compound includes an aminooxy group, which is significant for its reactivity, particularly in the context of bioorthogonal chemistry. The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect the amine functionality during

Typical of amino acids and their derivatives, including:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for the exposure of the amine for further reactions.
  • Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides, facilitated by coupling agents.
  • Reactions with Aldehydes and Ketones: The aminooxy group can react with carbonyl compounds to form oxime derivatives, which are useful in various synthetic applications.

While specific biological data on (2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is limited, compounds containing aminooxy functionalities are often explored for their potential in:

  • Drug Development: They may serve as intermediates in the synthesis of bioactive compounds.
  • Enzyme Inhibition: Some aminooxy compounds have been shown to inhibit enzymes involved in metabolic pathways.

The synthesis of (2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves:

  • Starting Materials: Utilizing commercially available amino acids and reagents that introduce the aminooxy and Boc groups.
  • Protection Strategy: Protecting the amine group using the Boc strategy during the synthetic pathway.
  • Final Deprotection: After achieving the desired structure, the Boc group is removed to yield the free amine.

For instance, a common method involves reacting a Boc-protected amino acid with hydroxylamine to introduce the aminooxy functionality .

This compound has potential applications in:

  • Peptide Synthesis: As an intermediate in creating more complex peptide structures.
  • Bioorthogonal Chemistry: Its reactivity allows it to be utilized in labeling studies or drug delivery systems where selective reactions are required.
  • Research: It serves as a tool for studying enzyme activity and protein interactions due to its unique functional groups.

Interaction studies involving (2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid could focus on:

  • Binding Affinity: Investigating how it interacts with various biomolecules, including proteins and nucleic acids.
  • Mechanistic Studies: Understanding how its reactivity influences biological processes or pathways.

Such studies are critical for elucidating its potential therapeutic roles or mechanisms of action.

Several compounds share structural similarities with (2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid34404-27-8Contains two Boc groups; used in peptide synthesis.
4-(2-Aminophenyl)-4-oxobutanoic acidDB08060An aromatic ketone derivative; potential drug candidate.
Boc-N-methyl-L-valine7010608A protected amino acid; used widely in peptide synthesis.

Uniqueness

(2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to its combination of an aminooxy group and a Boc-protected amine, which provides specific reactivity not found in many other amino acid derivatives. This makes it particularly valuable for applications requiring selective reactions and modifications in complex biological systems .

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (2S)-4-(aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid. This name reflects:

  • The butanoic acid backbone (four-carbon chain with a carboxylic acid group at position 1).
  • The tert-butoxycarbonyl (Boc) protecting group on the amine at position 2.
  • The aminooxy (-O-NH2) functional group at position 4.
  • The (2S) stereochemical designation at the chiral carbon (position 2).

The structural formula is depicted below:

HOOC-CH(NH-Boc)-CH2-O-NH2  

where Boc represents the tert-butoxycarbonyl group:
$$
(\text{CH}3)3\text{C-O-C(=O)-}
$$

Alternative Designations and Common Synonyms

This compound is referenced under multiple synonyms in chemical databases and synthesis protocols (Table 1):

Systematic NameCommon Synonyms
(2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acidN-Boc-2S-4-aminooxybutanoic acid
-Boc-protected (S)-4-aminooxy-2-aminobutanoic acid
-(S)-2-((tert-Butoxycarbonyl)amino)-4-(aminooxy)butanoic acid

Stereochemical Configuration Analysis (2S Chiral Center)

The (2S) configuration refers to the chiral center at carbon 2 of the butanoic acid backbone. Using the Cahn-Ingold-Prelog priority rules:

  • Substituents at C2:
    • NH-Boc (highest priority due to N and O atoms),
    • COOH (next priority),
    • CH2-O-NH2,
    • H (lowest priority).

The spatial arrangement of these groups results in an S configuration when viewed in the Fischer projection. This stereochemistry is critical for the compound’s reactivity in peptide synthesis and bioorthogonal applications.

Molecular Formula and Weight Calculations

The molecular formula is C9H17N2O5, derived as follows:

  • Carbon (C): 9 atoms (4 from butanoic acid, 5 from the Boc group).
  • Hydrogen (H): 17 atoms.
  • Nitrogen (N): 2 atoms (1 from Boc-protected amine, 1 from aminooxy group).
  • Oxygen (O): 5 atoms (2 from carboxylic acid, 2 from Boc, 1 from aminooxy).

Molecular weight:$$(12.01 \times 9) + (1.008 \times 17) + (14.01 \times 2) + (16.00 \times 5) = 234.25 \, \text{g/mol}$$

XLogP3

-2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

234.12157168 g/mol

Monoisotopic Mass

234.12157168 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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